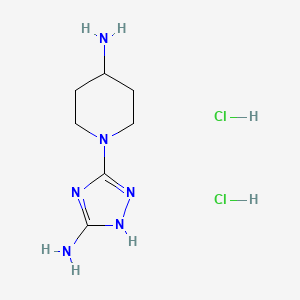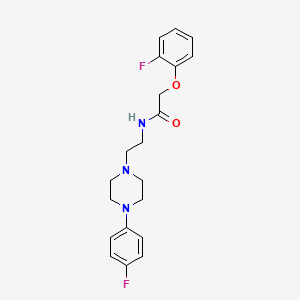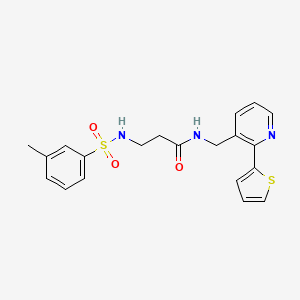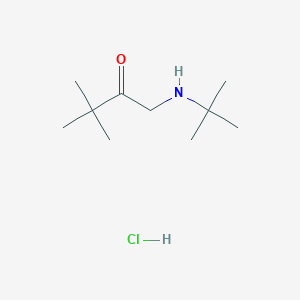![molecular formula C25H22N4O2S2 B2568738 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-28-5](/img/structure/B2568738.png)
3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound characterized by its unique structural framework that combines features of benzo[d]thiazole, triazole, and methoxyphenyl groups. This compound showcases notable potential in various scientific fields due to its intricate molecular architecture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves multi-step organic reactions:
Formation of 4-methoxyphenyl and triazole core: : This is typically achieved through cyclization reactions under controlled temperature and pH conditions.
Attachment of the 1-phenylethylthio group: : Introduced via a thiol-ene click reaction, commonly employing photoinitiators and a suitable thiol source.
Integration of the benzo[d]thiazole structure: : This final step might involve a condensation reaction, facilitated by acid or base catalysts, to form the thiazolyl group.
Industrial Production Methods
Industrial-scale production of this compound requires optimized reaction conditions to ensure high yield and purity. This often involves the use of automated flow reactors, precise temperature control, and high-pressure systems to manage the complex multistep reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfide group, converting it into sulfoxides or sulfones under the action of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the triazole ring, using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Electrophilic substitution reactions are common, especially on the benzothiazole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogens (e.g., chlorine, bromine), nitro groups.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced triazole derivatives.
Substitution: : Halogenated or nitrated benzo[d]thiazole derivatives.
Applications De Recherche Scientifique
3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one finds application across several scientific domains:
Chemistry: : Serves as a precursor for synthesizing more complex molecules and in studying reaction mechanisms.
Biology: : Investigated for its potential role as a bioactive compound in enzyme inhibition or as a fluorescent probe.
Medicine: : Explored for its therapeutic potential, particularly in designing novel drugs targeting specific biological pathways.
Industry: : Utilized in developing advanced materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole and triazole moieties are critical for binding to specific sites, modulating biological activities. Pathways involved might include enzyme inhibition, receptor modulation, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar backbones, such as benzo[d]thiazole derivatives or triazole-containing molecules, this compound stands out due to its multifunctional nature:
Uniqueness: : Combines multiple reactive sites, enhancing its versatility.
Similar Compounds
Benzo[d]thiazole derivatives.
Triazole-containing compounds.
Methoxyphenyl-substituted molecules.
It's fascinating how a single molecule can have such a rich tapestry of synthesis, reactions, and applications! Got more scientific curiosities to dive into?
Propriétés
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17(18-8-4-3-5-9-18)32-24-27-26-23(29(24)19-12-14-20(31-2)15-13-19)16-28-21-10-6-7-11-22(21)33-25(28)30/h3-15,17H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFBWXCXEMOAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Ethyl-4-[3-(4-fluorophenyl)azepane-1-carbonyl]piperazine-2,3-dione](/img/structure/B2568655.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)
![2-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2568658.png)
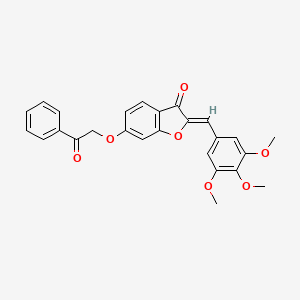
![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)
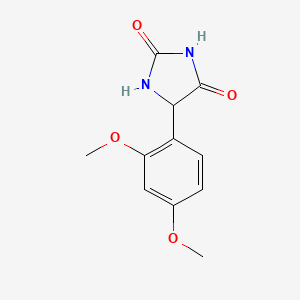
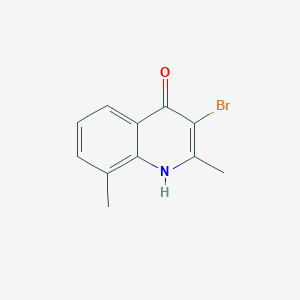
![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)
![3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2568666.png)
